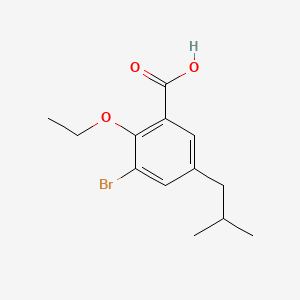
3-Bromo-2-ethoxy-5-isobutylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-ethoxy-5-isobutylbenzoic acid is an organic compound with the molecular formula C13H17BrO3 It is a derivative of benzoic acid, characterized by the presence of a bromine atom, an ethoxy group, and an isobutyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethoxy-5-isobutylbenzoic acid typically involves the bromination of 2-ethoxy-5-isobutylbenzoic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The ethoxy and isobutyl groups are introduced through alkylation reactions, where ethyl and isobutyl halides react with the corresponding benzoic acid derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The final product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-ethoxy-5-isobutylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxybenzoic acids.
Esterification Products: Ethyl and isobutyl esters.
Amidation Products: Amides of this compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-ethoxy-5-isobutylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-ethoxy-5-isobutylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine atom and other functional groups play a crucial role in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxybenzoic Acid: Lacks the bromine and isobutyl groups, making it less reactive in certain substitution reactions.
3-Bromo-2-methoxybenzoic Acid: Similar structure but with a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
5-Isobutyl-2-methoxybenzoic Acid: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness
3-Bromo-2-ethoxy-5-isobutylbenzoic acid is unique due to the combination of bromine, ethoxy, and isobutyl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H17BrO3 |
|---|---|
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
3-bromo-2-ethoxy-5-(2-methylpropyl)benzoic acid |
InChI |
InChI=1S/C13H17BrO3/c1-4-17-12-10(13(15)16)6-9(5-8(2)3)7-11(12)14/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
LWECJRXNWZVNLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Br)CC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


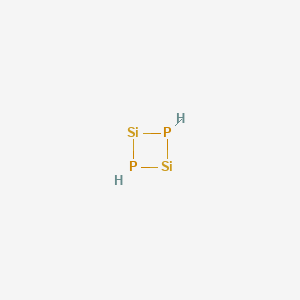

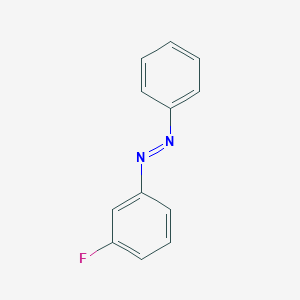


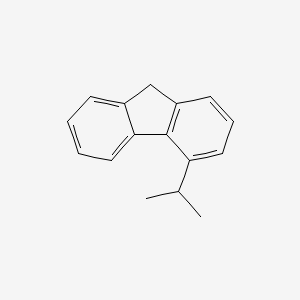
![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
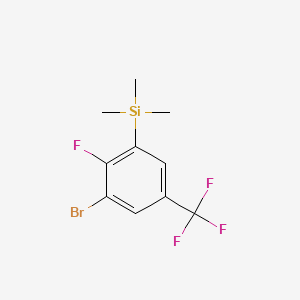
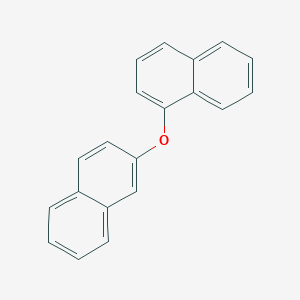
![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
